ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate
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Overview
Description
Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a benzoate ester linked to a thiadiazole ring.
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility properties of thiazole could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazine derivatives with carbon disulfide under basic conditions.
Cyclopropaneamido Substitution: The cyclopropaneamido group is introduced through an amide coupling reaction using cyclopropanecarboxylic acid and appropriate coupling reagents.
Linking to Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the amide groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Research: The compound has shown promise in inhibiting the growth of various bacterial and fungal strains.
Biological Studies: It is used in studies investigating the mechanisms of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: Another thiadiazole derivative with similar enzyme inhibition properties.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: A compound with similar structural features but different biological activities.
Uniqueness
Ethyl 4-{2-[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate is unique due to its combination of a benzoate ester and a thiadiazole ring, which provides a distinct set of chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c1-2-25-15(24)11-5-7-12(8-6-11)18-13(22)9-26-17-21-20-16(27-17)19-14(23)10-3-4-10/h5-8,10H,2-4,9H2,1H3,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYAPVNQNDWDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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